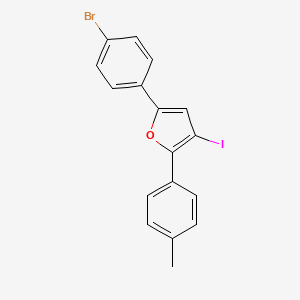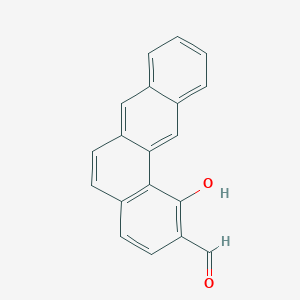
1-Hydroxytetraphene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxytetraphene-2-carbaldehyde is a chemical compound belonging to the class of aromatic aldehydes It is characterized by the presence of a hydroxyl group and an aldehyde group attached to a tetraphene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxytetraphene-2-carbaldehyde typically involves the formylation of tetraphene derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group into the tetraphene ring. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale formylation processes using automated reactors and optimized reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxytetraphene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or neutral conditions.
Major Products:
Oxidation: 1-Hydroxytetraphene-2-carboxylic acid.
Reduction: 1-Hydroxytetraphene-2-methanol.
Substitution: Various substituted tetraphene derivatives.
Applications De Recherche Scientifique
1-Hydroxytetraphene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 1-Hydroxytetraphene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with biological molecules, influencing their function. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can affect its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-Hydroxy-2-naphthaldehyde
- 1-Hydroxy-3-methylanthracene-2-carbaldehyde
- 1-Hydroxy-4-phenylphenanthrene-2-carbaldehyde
Comparison: 1-Hydroxytetraphene-2-carbaldehyde is unique due to its tetraphene core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
918797-15-6 |
|---|---|
Formule moléculaire |
C19H12O2 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
1-hydroxybenzo[a]anthracene-2-carbaldehyde |
InChI |
InChI=1S/C19H12O2/c20-11-16-8-6-12-5-7-15-9-13-3-1-2-4-14(13)10-17(15)18(12)19(16)21/h1-11,21H |
Clé InChI |
CTPHXLBSMHCGFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=C(C=C4)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)
![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)

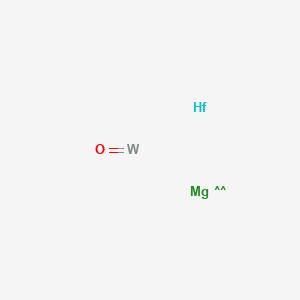
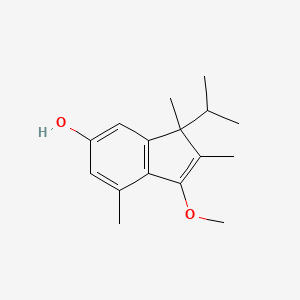
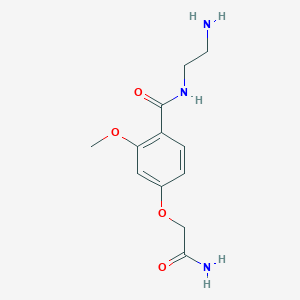

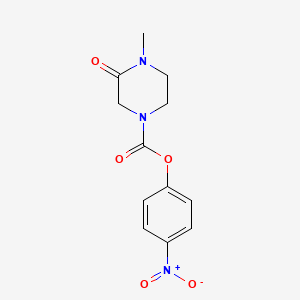
![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)
